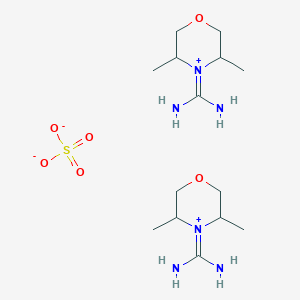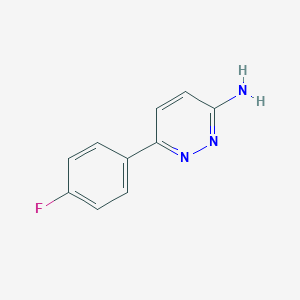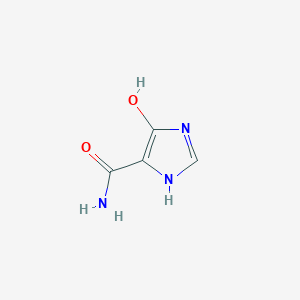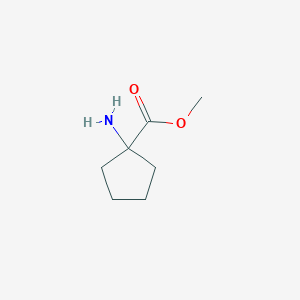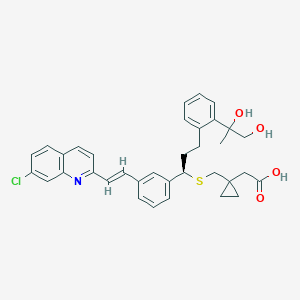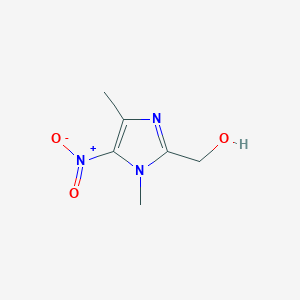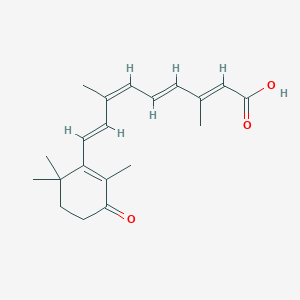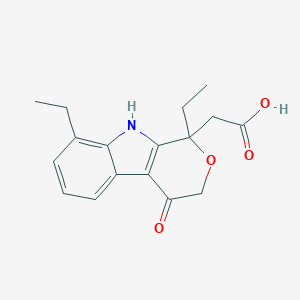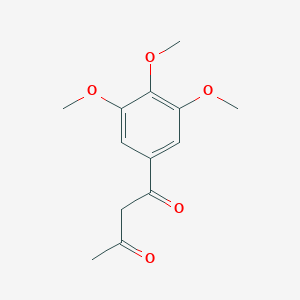
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione, also known as TMB-4, is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine and drug development. TMB-4 belongs to the family of butanedione derivatives and is structurally similar to curcumin, a natural compound found in turmeric.
作用机制
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and reduce the production of reactive oxygen species (ROS) in cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to reduce inflammation and oxidative stress in animal models of disease, such as arthritis and neurodegenerative disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione in lab experiments is its stability and solubility in a variety of solvents. It also has a relatively low toxicity profile, making it a safe compound to work with in vitro and in vivo. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
未来方向
There are several future directions for research on 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of research is its potential use as a drug delivery system for targeting cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione can be achieved through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with butane-1,3-dione in the presence of a base catalyst. The resulting product is purified through column chromatography and recrystallization to obtain pure this compound.
科学研究应用
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has been studied extensively for its potential application in medicine and drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
CAS 编号 |
100613-36-3 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
1-(3,4,5-trimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H16O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7H,5H2,1-4H3 |
InChI 键 |
RLECIGKIHMADPU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
规范 SMILES |
CC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
同义词 |
1-(3,4,5-TRIMETHOXYPHENYL)BUTANE-1,3-DIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




